L-Homocysteinesulfinic Acid-d4
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Overview
Description
L-Homocysteinesulfinic Acid-d4: is a labeled analogue of L-Homocysteinesulfinic Acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and metabolic studies. The molecular formula of this compound is C4H5D4NO4S, and it has a molecular weight of 171.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Homocysteinesulfinic Acid-d4 can be synthesized through the isotopic labeling of L-Homocysteinesulfinic Acid. The process involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary depending on the desired level of isotopic enrichment and the starting materials available.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities and achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: L-Homocysteinesulfinic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Scientific Research Applications
L-Homocysteinesulfinic Acid-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of various compounds.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand the role of homocysteine derivatives in cellular processes.
Medicine: Research involving this compound helps in understanding diseases associated with hyperhomocysteinemia, such as cardiovascular diseases and neurological disorders.
Industry: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the field of metabolic research and clinical diagnostics.
Mechanism of Action
L-Homocysteinesulfinic Acid-d4 acts as a potent and selective agonist for metabotropic glutamate receptors. These receptors are involved in various cellular signaling pathways, including phosphoinositide hydrolysis and cyclic adenosine monophosphate (cAMP) accumulation. The compound’s interaction with these receptors modulates intracellular signaling events, which are crucial for understanding the pathogenesis of diseases related to homocysteine metabolism .
Comparison with Similar Compounds
- L-Homocysteic Acid
- L-Cysteine Sulfinic Acid
- L-Cysteic Acid
Comparison: L-Homocysteinesulfinic Acid-d4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. While similar compounds like L-Homocysteic Acid and L-Cysteine Sulfinic Acid also act as agonists for metabotropic glutamate receptors, the deuterium labeling in this compound provides an added advantage for detailed metabolic and biochemical studies .
Properties
CAS No. |
182967-00-6 |
---|---|
Molecular Formula |
C₄H₅D₄NO₄S |
Molecular Weight |
171.21 |
Synonyms |
(S)-2-Amino-4-sulfino-butanoic-3,3,4,4-d4 Acid |
Origin of Product |
United States |
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